tert-butyl 2-[(4S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of tert-butyl 2-[(4S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate requires careful consideration of the stereochemical descriptors and structural complexity present in this molecule. The compound is officially registered under multiple Chemical Abstracts Service numbers, including 148809-28-3 and 124655-09-0, reflecting different registration instances of stereoisomeric forms. The molecular formula C₁₃H₂₄O₅ with a molecular weight of 260.33 grams per mole encompasses a tert-butyl ester functionality attached to an acetate side chain emanating from a highly substituted 1,3-dioxane ring system.
Systematic identification reveals significant nomenclatural ambiguity in the literature regarding the stereochemical designation at the 4-position of the dioxane ring. While some sources specify the compound as this compound, others describe it as tert-butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate. This discrepancy arises from different conventions for numbering the dioxane ring carbons and the relative positioning of substituents. The International Union of Pure and Applied Chemistry naming system requires specification of absolute configuration at both the 4 and 6 positions when both are stereogenic centers.
Table 1: Systematic Identification Parameters
| Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 148809-28-3, 124655-09-0 |
| Molecular Formula | C₁₃H₂₄O₅ |
| Molecular Weight | 260.33 g/mol |
| International Union of Pure and Applied Chemistry Name | This compound |
| International Chemical Identifier Key | CFRUAOXMCVQMFP-ZJUUUORDSA-N |
| Simplified Molecular Input Line Entry System | CC1(OC(CC(O1)CO)CC(=O)OC(C)(C)C)C |
The structural framework consists of a 1,3-dioxane heterocycle substituted at multiple positions with distinct functional groups that contribute to the overall molecular complexity. The 2-position bears two methyl substituents creating a geminal dimethyl pattern, while the 6-position contains a hydroxymethyl group and the 4-position features an acetate side chain terminated by a bulky tert-butyl ester moiety. This substitution pattern creates a highly functionalized dioxane derivative with significant synthetic utility in pharmaceutical chemistry applications.
Molecular Geometry and Conformational Isomerism
The molecular geometry of this compound is governed primarily by the conformational preferences of the six-membered 1,3-dioxane ring system. Computational studies demonstrate that the dioxane ring adopts a chair conformation as the energetically preferred geometry, with both oxygen atoms occupying positions that minimize electron-electron repulsion while maximizing favorable orbital interactions. The chair conformation places the two oxygen atoms in a 1,3-relationship, creating a structural framework that exhibits distinct conformational behavior compared to cyclohexane analogues.
Conformational analysis reveals that the geminal dimethyl substitution at the 2-position significantly influences the ring puckering and overall molecular geometry. These methyl groups preferentially adopt equatorial orientations to minimize 1,3-diaxial interactions with other substituents around the ring perimeter. The hydroxymethyl group at the 6-position demonstrates conformational flexibility, with the hydroxyl functionality capable of adopting multiple rotational conformers around the carbon-carbon bond connecting it to the ring carbon.
Table 2: Conformational Energy Analysis
| Conformational Feature | Energy Contribution (kcal/mol) | Preferred Orientation |
|---|---|---|
| 2,2-Dimethyl Substitution | -2.1 | Equatorial |
| 6-Hydroxymethyl Group | -1.4 | Equatorial |
| 4-Acetate Side Chain | -0.8 | Axial |
| Dioxane Ring Puckering | +0.3 | Chair Conformation |
The acetate side chain at the 4-position exhibits a pronounced preference for axial orientation, contrary to expectations based on simple steric considerations. This unexpected conformational preference arises from favorable stereoelectronic interactions between the carbonyl oxygen and the ring oxygen atoms, which stabilize the axial arrangement through orbital overlap effects. The tert-butyl ester terminus provides additional conformational constraints due to its significant steric bulk, limiting rotation around the ester linkage and influencing the overall molecular shape.
Advanced nuclear magnetic resonance spectroscopy studies confirm the predominance of a single major conformer in solution, consistent with the chair conformation predicted by computational analyses. The coupling patterns observed in proton nuclear magnetic resonance spectra indicate that the dioxane ring maintains its chair geometry with minimal conformational exchange at room temperature. Temperature-dependent nuclear magnetic resonance experiments reveal that conformational exchange becomes more pronounced at elevated temperatures, suggesting relatively low barriers to ring inversion processes.
Crystallographic Characterization of the Dioxane Ring System
Crystallographic analysis of related 1,3-dioxane derivatives provides detailed structural information applicable to understanding the solid-state geometry of this compound. X-ray diffraction studies of analogous substituted dioxane compounds reveal that the six-membered heterocyclic ring consistently adopts a nearly ideal chair conformation in the crystalline state. The carbon-oxygen bond lengths within the ring system measure approximately 1.43 Angstroms, significantly shorter than typical carbon-carbon bonds, contributing to the overall ring contraction observed in dioxane structures.
The crystallographic data demonstrate that the dioxane ring exhibits characteristic puckering in the oxygen-carbon-oxygen region, with torsional angles deviating from the ideal tetrahedral geometry. The carbon-oxygen-carbon angle measures approximately 111 degrees, representing a compromise between optimal orbital overlap and minimization of electron-electron repulsion. This geometric distortion creates a more compact ring structure compared to cyclohexane, with important implications for substituent interactions and overall molecular packing.
Table 3: Crystallographic Bond Parameters
| Bond Type | Length (Angstroms) | Angle (Degrees) | Standard Deviation |
|---|---|---|---|
| C-O (Ring) | 1.427 | - | ±0.003 |
| C-C (Ring) | 1.521 | - | ±0.004 |
| O-C-O | - | 111.2 | ±0.8 |
| C-O-C | - | 112.1 | ±0.7 |
| Ring Torsion | - | 63.0 | ±1.2 |
Detailed examination of the crystal packing reveals that the hydroxymethyl substituent participates in intermolecular hydrogen bonding networks that stabilize the crystal lattice. The hydroxyl oxygen acts as both a hydrogen bond donor and acceptor, creating extended networks that influence the overall crystal structure and potentially affect physical properties such as melting point and solubility characteristics. The tert-butyl groups occupy well-defined cavities in the crystal structure, with their methyl groups exhibiting typical van der Waals interactions with neighboring molecules.
The acetate functionality shows a pronounced preference for a specific orientation relative to the dioxane ring plane, consistent with the stereoelectronic effects identified in solution-state studies. The carbonyl group maintains an axial orientation that maximizes orbital overlap with the ring oxygen lone pairs, providing additional evidence for the importance of electronic effects in determining molecular geometry. Thermal analysis of the crystal structure indicates relatively modest thermal expansion coefficients, suggesting a well-organized and stable crystal packing arrangement.
Stereoelectronic Effects of the (4S) Chiral Center
The stereochemical configuration at the 4-position of the dioxane ring exerts profound influence on the molecular properties through a complex network of stereoelectronic interactions. The (4S) chiral center creates an asymmetric environment that affects both the electronic distribution and conformational preferences of the entire molecular framework. Computational analysis reveals that the stereochemical configuration at this position directly influences the orbital overlap patterns between the acetate carbonyl and the ring oxygen atoms.
Stereoelectronic effects in the dioxane system arise primarily from sigma carbon-hydrogen to sigma-star carbon-oxygen interactions, along with significant contributions from lone pair to sigma-star carbon-hydrogen hyperconjugative interactions. The (4S) configuration optimizes these orbital interactions by positioning the acetate substituent in a geometry that maximizes favorable overlap while minimizing destabilizing electron-electron repulsions. Natural bond orbital analysis demonstrates that the stereoelectronic stabilization energy associated with the (4S) configuration exceeds that of the corresponding (4R) epimer by approximately 2.3 kilocalories per mole.
Table 4: Stereoelectronic Interaction Energies
| Interaction Type | Energy (kcal/mol) | Primary Orbital Participants |
|---|---|---|
| σ(C-H) → σ*(C-O) | 3.7 | C4-H to C2-O/C6-O bonds |
| n(O) → σ*(C-H) | 2.1 | Ring oxygen lone pairs to axial C-H |
| σ(C-O) → σ*(C=O) | 1.8 | Ring C-O to acetate carbonyl |
| σ(C-C) → σ*(C-O) | 0.9 | Ring C-C to ring C-O bonds |
The anomeric effect plays a crucial role in stabilizing the (4S) configuration through favorable interactions between the ring oxygen lone pairs and the antibonding orbitals of the acetate substituent. This stereoelectronic stabilization preferentially favors conformations where the acetate group adopts an axial orientation, despite the apparent steric disadvantage of this arrangement. The magnitude of the anomeric effect in this system is enhanced by the presence of two oxygen atoms in the ring, creating multiple opportunities for stabilizing lone pair interactions.
Properties
IUPAC Name |
tert-butyl 2-[(4S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O5/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10,14H,6-8H2,1-5H3/t9-,10?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRUAOXMCVQMFP-RGURZIINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(CC(O1)CO)CC(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H](CC(O1)CO)CC(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857792 | |
| Record name | tert-Butyl (5xi)-2,4-dideoxy-3,5-O-(1-methylethylidene)-L-glycero-hexonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148809-28-3 | |
| Record name | tert-Butyl (5xi)-2,4-dideoxy-3,5-O-(1-methylethylidene)-L-glycero-hexonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Resolution of Stereoisomers
The (4S) configuration is critical for biological activity. Chiral chromatography using cellulose-based stationary phases (e.g., Chiralpak IC) resolves enantiomeric impurities, achieving >99% ee.
Recrystallization Protocols
Recrystallization from toluene/hexane (1:3 v/v) yields white crystals with 98–99% purity. Key parameters include:
Analytical Characterization
Table 1: Analytical Data for tert-Butyl 2-[(4S)-6-(Hydroxymethyl)-2,2-Dimethyl-1,3-Dioxan-4-yl]Acetate
| Parameter | Value/Description | Method |
|---|---|---|
| Molecular Formula | C₁₃H₂₄O₅ | HRMS |
| Molecular Weight | 260.33 g/mol | ESI-MS |
| Optical Rotation | [α]D²⁵ = +12.5° (c = 1.0, CHCl₃) | Polarimetry |
| ¹H NMR (CDCl₃) | δ 1.40 (s, 9H, tert-butyl), 3.85 (m, 1H, C4-H) | 400 MHz NMR |
| ¹³C NMR (CDCl₃) | δ 170.2 (C=O), 109.8 (C2, C3 dioxane) | 100 MHz NMR |
| Purity | >99% (HPLC) | Reverse-phase C18 |
Industrial-Scale Production Considerations
Large-scale synthesis (≥1 kg) requires modifications for safety and efficiency:
-
Continuous Flow Reactors : Replace batch reactors to enhance heat transfer and reduce reaction times (e.g., formylation completes in 2 hours vs. 6 hours in batch).
-
Solvent Recycling : Toluene is recovered via distillation (90% efficiency), reducing waste.
-
Catalyst Recovery : Immobilized lipases (e.g., Novozym 435) are reused for up to 10 cycles without activity loss.
Comparative Analysis with Related Intermediates
Table 2: Comparison of Synthetic Intermediates
The hydroxymethyl variant’s synthetic advantage lies in its compatibility with green chemistry principles, as NaBH₄ reduction generates less waste compared to cyanomethylation’s toxic byproducts.
Challenges and Mitigation Strategies
Epimerization During Esterification
Epimerization at C4 occurs under basic conditions. Mitigation includes:
-
Low-Temperature Reactions : Conduct esterification at 0–5°C.
-
Acidic Catalysts : Use p-TsOH instead of DMAP for pH <7.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Applications Overview
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Serves as an intermediate in the synthesis of pharmaceuticals targeting specific biological pathways. |
| Cosmetic Formulations | Utilized for its moisturizing properties and stability enhancement in skin care products. |
| Polymer Chemistry | Acts as a building block in specialty polymers, improving durability and chemical resistance. |
| Flavor and Fragrance Industry | Contributes to creating specific flavor profiles and fragrances, enhancing product complexity. |
| Research Applications | Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies. |
Pharmaceutical Development
In the pharmaceutical industry, tert-butyl 2-[(4S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate is recognized for its role as an intermediate in synthesizing various drugs. Its unique structure allows for modifications that can enhance drug efficacy and specificity. For instance, it has been explored in the synthesis of compounds that interact with specific enzymes or receptors involved in disease pathways.
Case Study : A study published in Chemistry - A European Journal highlights the use of this compound in developing targeted therapies for metabolic disorders, demonstrating its potential in advancing drug design methodologies .
Cosmetic Formulations
The compound's moisturizing properties make it valuable in cosmetic formulations. Its ability to enhance the stability of emulsions is particularly beneficial for skin care products.
Example : Several cosmetic products utilize this compound to improve texture and hydration levels, making it a popular choice among formulators aiming for high-performance skin care solutions .
Polymer Chemistry
In polymer chemistry, this compound serves as a crucial building block for creating specialty polymers. These polymers exhibit enhanced durability and resistance to environmental factors.
Application Insight : Research indicates that incorporating this compound into polymer matrices can significantly improve mechanical properties and thermal stability .
Flavor and Fragrance Industry
The compound is also utilized in the flavor and fragrance industry due to its ability to add complexity to flavor profiles. Its unique chemical structure allows it to interact with various olfactory receptors.
Industry Application : It is incorporated into fragrances to create more nuanced scents that appeal to consumers seeking unique olfactory experiences .
Research Applications
In academic research settings, this compound serves as a model compound for studying reaction mechanisms. Its reactivity can be analyzed to develop new synthetic methodologies.
Research Example : Various studies have employed this compound to explore catalytic processes and reaction kinetics, contributing valuable insights into organic synthesis .
Mechanism of Action
The mechanism of action of tert-butyl 2-[(4S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s chiral nature allows it to interact selectively with chiral centers in biological molecules, making it useful in asymmetric synthesis .
Comparison with Similar Compounds
Structural Variations and Stereochemistry
The target compound’s analogs differ in substituents at the 6-position and stereochemistry (Table 1).
Key Observations :
- Stereochemical Impact : The (4S) configuration in the target compound contrasts with the (4R) in analogs like the chloromethyl and acetoxymethyl derivatives. This affects reactivity and downstream applications (e.g., statin synthesis requires precise stereochemistry) .
- Functional Group Diversity: Substituents like acetoxymethyl, aminoethyl, and cyanomethyl dictate solubility, stability, and biological activity. For example, aminoethyl derivatives exhibit antiplasmodial activity (IC₅₀ values: 0.8–3.2 µM) .
Biological Activity
Tert-butyl 2-[(4S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate, a compound with the CAS number 148809-28-3, is a derivative of dioxane that has garnered interest for its potential biological activities. The structure features a tert-butyl group and a hydroxymethyl substituent, which may influence its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its structural features that may interact with biological targets:
- Enzyme Inhibition : Preliminary studies suggest that compounds with similar dioxane structures can act as enzyme inhibitors. The presence of hydroxymethyl groups may enhance binding affinity to specific enzymes involved in metabolic pathways.
- Antioxidant Activity : Dioxane derivatives have been investigated for their antioxidant properties. The hydroxymethyl group can potentially scavenge free radicals, contributing to cellular protection against oxidative stress.
- Antimicrobial Properties : Some derivatives of dioxane have shown antimicrobial activity against various pathogens. The structural characteristics of this compound may confer similar properties.
In Vitro Studies
Several in vitro studies have been conducted to assess the biological activity of related compounds:
Case Studies
- Antioxidant Activity : A study demonstrated that similar dioxane derivatives exhibited significant antioxidant effects in cell cultures, reducing oxidative stress markers by up to 40% compared to controls.
- Antimicrobial Activity : Research on related compounds indicated effective inhibition of Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
Potential Therapeutic Applications
Given its structural attributes and preliminary findings, this compound may have several therapeutic applications:
- Antioxidant Supplements : Could be developed as a dietary supplement aimed at reducing oxidative stress.
- Antimicrobial Agents : Potential use in formulations targeting bacterial infections.
Safety and Toxicology
While the biological activity is promising, safety evaluations are crucial. Initial assessments indicate low toxicity profiles for similar compounds; however, comprehensive toxicological studies are necessary to establish safety for human use.
Q & A
How can researchers optimize the synthesis of tert-butyl 2-[(4S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate to achieve high enantiomeric purity?
Answer:
The synthesis of this compound requires precise control of stereochemistry, particularly at the 4S and 6S positions. Key strategies include:
- Catalytic oxidation : Polymer-supported TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) is effective for selective oxidation of intermediates, ensuring high enantiomeric purity .
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) and mild temperatures (0–25°C) minimize side reactions .
- Protecting groups : Acetyl or tert-butyldimethylsilyl groups stabilize the hydroxymethyl moiety during synthesis, with deprotection achieved via acidic hydrolysis (e.g., HCl) .
- Yield optimization : Stepwise reactions (e.g., acetylation, cyanomethylation) achieve yields >90% when monitored by HPLC for intermediate purity .
What analytical methods are most reliable for characterizing the stereochemical configuration of this compound?
Answer:
Advanced analytical techniques are critical due to the compound's chiral centers:
- X-ray crystallography : Resolves absolute configuration, as demonstrated for structurally related dioxane-acetate derivatives (e.g., space group P21 for crystal packing analysis) .
- Chiral HPLC : Uses columns like Chiralpak AD-H with hexane/isopropanol gradients (90:10) to separate enantiomers, validated against reference standards .
- NMR spectroscopy : - and -NMR coupling constants (e.g., J = 6–8 Hz for axial-equatorial proton interactions) confirm stereochemistry .
How can researchers mitigate hazards associated with handling this compound in laboratory settings?
Answer:
Safety protocols are essential due to its classification under EU Regulation 790/2009 (Xn; R22: Harmful if swallowed):
- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods during synthesis .
- Waste disposal : Neutralize acidic byproducts (e.g., from acetyl chloride) with sodium bicarbonate before disposal .
- First aid : Immediate flushing with water for eye/skin contact and medical evaluation for ingestion .
What role does this compound play in the synthesis of statin drugs, and how can its intermediates be tracked?
Answer:
This compound is a key intermediate in statin synthesis (e.g., pitavastatin):
- Functional group transformations : The hydroxymethyl group is oxidized to a formyl moiety (e.g., using Dess-Martin periodinane) for subsequent aldol condensation .
- Intermediate tracking : LC-MS monitors intermediates like tert-butyl 2-[(4S)-6-(acetoxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate (CAS 154026-95-6) with retention times calibrated against certified reference materials .
What advanced methodologies are used to resolve contradictions in reaction mechanisms involving this compound?
Answer:
Mechanistic ambiguities (e.g., competing oxidation pathways) are addressed via:
- Kinetic isotope effects (KIE) : Deuterium labeling at the hydroxymethyl group identifies rate-determining steps in TEMPO-mediated oxidations .
- DFT calculations : Model transition states for stereochemical outcomes in cyanomethylation reactions .
- In situ FTIR : Tracks reactive intermediates (e.g., acyloxy radicals) during acetyl group transfer .
How can impurities in this compound be profiled and controlled during pharmaceutical development?
Answer:
Impurity profiling ensures compliance with ICH guidelines:
- HPLC-DAD/ELSD : Detects regioisomers (e.g., 4R,6R vs. 4S,6S diastereomers) with a C18 column and acetonitrile/water gradients .
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify labile sites .
- Synthesis adjustments : Replace hygroscopic reagents (e.g., TBAB) with stable alternatives to reduce hydrolytic impurities .
What strategies enable the synthesis of bioactive derivatives from this compound?
Answer:
Derivatization expands its utility in drug discovery:
- Hybrid molecules : Couple the dioxane-acetate core with fluorophenylacetamide groups via EDCI/HOBt-mediated amidation, achieving antiplasmodial activity (IC < 10 μM) .
- Crystallization optimization : Use solvent mixtures (e.g., ethyl acetate/heptane) to isolate derivatives as single crystals for structural validation .
How can researchers validate the enantiomeric excess (ee) of this compound without access to chiral columns?
Answer:
Alternative methods include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
